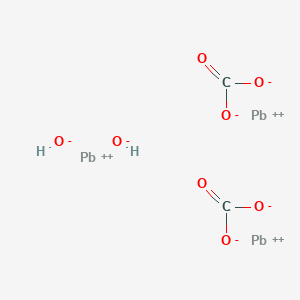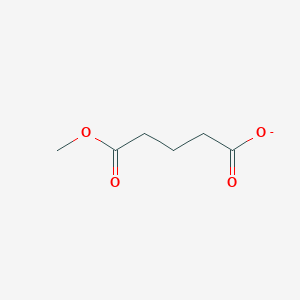
4-(4-Fluorophenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenoxy)butanoic acid is a chemical compound with various applications in chemistry and pharmaceuticals. It's often used as an intermediate in the synthesis of various organic compounds.
Synthesis Analysis
- The synthesis of 4-(4-Fluorophenoxy)butanoic acid and related compounds involves complex organic synthesis techniques. One study describes the facile synthesis of novel 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids using 3-fluoro-4-cyanophenol as a leading compound (Yuan Shi-tao, 2013).
Molecular Structure Analysis
- A study on 2-(4-fluorophenoxy) acetic acid, a related compound, reveals insights into its molecular structure. The compound was synthesized and its crystal structure was analyzed, showing it crystallizes in the monoclinic crystal system (Akhileshwari Prabhuswamy et al., 2021).
Chemical Reactions and Properties
- The chemical reactions and properties of similar fluorophenoxy compounds have been studied extensively. For instance, 4-(4'-cyano-2'-fluorophenoxy) phenol, an important intermediate in phenoxypropionate herbicide, was synthesized and characterized, showing its relevance in chemical reactions (Zhang Yuan-yuan, 2009).
Physical Properties Analysis
- The physical properties of related fluorophenoxy compounds, such as 4-fluorocatechol, have been studied. Synthesis methods and structural determination provide insights into their physical properties (Ling Yong, 2006).
Chemical Properties Analysis
- The chemical properties of 4-(4-Fluorophenoxy)butanoic acid and its derivatives can be inferred from studies on similar compounds. For example, the synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid provides insights into the chemical behavior and properties of fluorinated butyric acids (S. Mattingly et al., 2019).
Aplicaciones Científicas De Investigación
Hydrolysis and Adsorption Studies
A study explored the stability and adsorption characteristics of cyhalofop-butyl, an aryloxyphenoxy-propionic herbicide, which has structural similarities to 4-(4-Fluorophenoxy)butanoic acid. The herbicide's hydrolysis was faster in nonsterile water, leading to various metabolites including (2 R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid, highlighting the environmental fate and behavior of such compounds in soil and water systems (Pinna et al., 2008).
Photolytic Degradation
Another study investigated the photodegradation of cyhalofop-butyl and its primary metabolite in water under different irradiation conditions, providing insights into the environmental degradation pathways and persistence of compounds related to 4-(4-Fluorophenoxy)butanoic acid under various light exposures (Pinna & Pusino, 2011).
Chemical Synthesis and Applications
Research on the synthesis of no-carrier-added 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide demonstrated a method to prepare 4-[18F]fluorophenol, a compound closely related to 4-(4-Fluorophenoxy)butanoic acid, highlighting its potential in radiopharmaceutical synthesis with high radiochemical yield (Ross et al., 2011).
Optical Gating of Synthetic Ion Channels
A study utilized 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid for optical gating in nanofluidic devices, showcasing the use of photolabile compounds in controlling ionic transport through synthetic channels, which opens up novel applications in sensing and information processing (Ali et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-fluorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUECWRUPGSOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482075 |
Source


|
| Record name | 4-(4-fluorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)butanoic acid | |
CAS RN |
1549-77-5 |
Source


|
| Record name | 4-(4-fluorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fluorophenoxy)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














